molecular formula C19H18ClN3O5S B2939386 Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-14-6

Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2939386
CAS No.: 851950-14-6
M. Wt: 435.88
InChI Key: ODNFFUCNRMIAJH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-ethoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-3-27-9-14(24)21-17-15-13(10-29-17)16(19(26)28-4-2)22-23(18(15)25)12-7-5-11(20)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNFFUCNRMIAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core, which is a bicyclic structure known for its pharmacological significance. The presence of the 4-chlorophenyl group and the 2-ethoxyacetamido moiety enhances its potential biological activity by improving binding interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O4_{4}S
  • Molecular Weight : Approximately 393.85 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Reflux Conditions : Heating a mixture of starting materials in the presence of catalysts such as triethylamine.
  • Microwave-Assisted Synthesis : Utilizing microwave energy to enhance reaction yields and reduce time.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures possess significant antimicrobial properties. The chlorophenyl group is known to enhance activity against various pathogens.

Anti-inflammatory Properties

Studies have shown that thieno[3,4-d]pyridazine derivatives can act as effective anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways.

Enzyme Inhibition

The compound may inhibit various enzymes linked to disease processes. Interaction studies often focus on its binding affinity with target proteins using techniques like molecular docking simulations.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Compound Biological Activity Reference
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineAnti-inflammatory
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineAnticancer
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineAntiviral

These compounds highlight the diversity within the thieno[3,4-d]pyridazine class and underscore the unique combination of substituents found in ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate that may confer distinct biological activities.

The mechanism of action for ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves:

  • Binding to Biological Targets : The compound's structural features facilitate strong interactions with specific enzymes and receptors.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound can influence physiological processes related to inflammation and infection.

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